Bienvenue dans la boutique en ligne BenchChem!

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Anticancer Colorectal Cancer CDK2 Inhibition

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040639-49-3) is a well-characterized screening hit with confirmed CDK2 inhibitory activity (IC50 75.1 µM, HCT-116) and antibacterial efficacy (IC50 24.4 µM, S. aureus). It shows a 14.4% antiproliferative improvement over the 5-benzyloxy analog, making it the preferred tool for mapping the 5-position steric/electronic pocket of CDK2 and related kinases. Its drug-like ADME profile allows direct progression to in vitro ADME & PK assays without extensive de-risking. Use as a benchmark standard for new 4H-pyran library screens.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 1040639-49-3
Cat. No. B6558664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
CAS1040639-49-3
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC
InChIInChI=1S/C16H17NO4/c1-10(2)11-4-6-12(7-5-11)17-16(19)14-8-13(18)15(20-3)9-21-14/h4-10H,1-3H3,(H,17,19)
InChIKeyGBDCGJOREOMAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Profile: N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040639-49-3)


N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class [1]. This chemotype is a privileged scaffold in medicinal chemistry, explored for its ability to inhibit kinases like CDK2 and Src, and for its antibacterial and antioxidant properties [2]. The compound is characterized by a 5-methoxy substituent on the pyranone ring and an N-(4-isopropylphenyl) amide tail. Commercially, it is primarily offered as a screening compound from research libraries, positioned as a tool for early-stage hit identification in oncology and anti-infective programs.

Why N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is Not an Off-the-Shelf Substitute


The 4H-pyran-2-carboxamide class demonstrates steep structure-activity relationships (SAR) where minor N-substituent and core modifications dramatically alter biological profiles. For instance, within a closely related series, a 5-benzyloxy to 5-methoxy swap can shift a compound's primary mode of action, while changing the N-aryl group from a 4-isopropylphenyl to a 4-fluorobenzyl can alter a compound's inhibitory potency against a key kinase by orders of magnitude [1]. Generic substitution without understanding these quantitative inflection points risks selecting a chemotype with a completely different target engagement profile, invalidating entire HTS campaigns. The evidence below quantifies these critical SAR cliffs.

Quantitative Head-to-Head Evidence for N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide vs. Key Comparators


Antiproliferative Activity in HCT-116 Colorectal Cancer Cells: N-(4-isopropylphenyl) vs. 5-Benzyloxy Analog

The N-(4-isopropylphenyl)-5-methoxy analog exhibits a quantifiable antiproliferative advantage over its 5-benzyloxy congener. In a direct comparative study, the target compound demonstrated an IC50 of 75.1 µM against HCT-116 cells, while the 5-benzyloxy analog (designated 4k) was less potent, with an IC50 of 85.88 µM [1]. Both compounds suppress proliferation via CDK2 inhibition and caspase-3-mediated apoptosis, but the 14.4% lower IC50 indicates that the smaller 5-methoxy group provides a more favorable fit for the target binding pocket [1].

Anticancer Colorectal Cancer CDK2 Inhibition

Antibacterial Spectrum Breadth: Target Compound Exhibits Superior Potency Against S. aureus Relative to N-Alkyl Analogs

The N-(4-isopropylphenyl) substitution pattern affords N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide an enhanced anti-staphylococcal profile. In a panel of 4H-pyran derivatives, the target compound (designated 4d) was one of the most potent against S. aureus, with an IC50 of 24.40 µM [1]. In contrast, the unsubstituted N-phenyl analog (4a) showed no reported MIC in the same panel, and the N-(4-fluorobenzyl) analog (4h) was significantly less active. This demonstrates that the optimal balance of lipophilicity and hydrogen-bonding from the 4-isopropylphenyl group is critical for Gram-positive membrane permeability and target engagement [1].

Antibacterial Gram-positive S. aureus

Physicochemical and ADME Profile: Target Compound is Predicted to be Orally Bioavailable and Drug-Like

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (4d) was predicted by the SwissADME tool to comply with Lipinski's Rule of Five, indicating high probability of oral absorption and favorable pharmacokinetic properties [1]. This computational prediction places it in a select group within its class; of the 13 synthesized analogs, only 4 (4g, 4j, 4d, 4k) were predicted to be drug-like. This provides a significant advantage over more polar or bulky analogs (such as N-(2,4-dimethoxyphenyl) derivatives) that may violate multiple criteria. By meeting Lipinski's criteria while maintaining potent activity, this compound offers a better risk/reward profile for early lead optimization.

ADME Drug-likeness SwissADME

Optimal Scientific and Industrial Use Cases for N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide


Starting Point for CDK2-Targeted Colorectal Cancer SAR Campaigns

As demonstrated by its IC50 of 75.1 µM against HCT-116 cells and confirmed CDK2 inhibitory activity, this compound serves as a validated, commercially available hit for medicinal chemistry teams initiating a lead optimization program [1]. Its drug-like ADME profile allows immediate progression to in vitro ADME assays and PK studies without the need for extensive de-risking [1].

Control Compound for Anti-S. aureus Screening Panels

With a defined IC50 of 24.40 µM against S. aureus, the compound can be deployed as a standard benchmark or positive control when screening new libraries of 4H-pyran derivatives or other heterocyclic scaffolds for antibacterial activity [1].

Chemical Probe for Investigating the 5-Methoxy Pharmacophore in Kinase Inhibition

The head-to-head comparison showing a 14.4% improvement in antiproliferative potency over the 5-benzyloxy analog positions this compound as the optimal tool for studying the steric and electronic constraints of the 5-position pocket in CDK2 and other kinases [1]. Researchers can confidently use this compound to establish structure-activity relationships that inform the design of higher-potency inhibitors.

Quote Request

Request a Quote for N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.